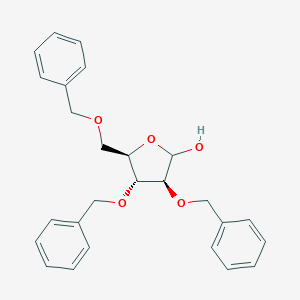

2,3,5-Tri-O-benzyl-D-arabinofuranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQUAXSCBJPECG-DYXQDRAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453669 | |

| Record name | 2,3,5-Tri-O-benzyl-D-arabinofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37776-25-3 | |

| Record name | 2,3,5-Tri-O-benzyl-D-arabinofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,3,5-Tri-O-benzyl-D-arabinofuranose: A Strategic Guide to a Key Nucleoside Intermediate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Tri-O-benzyl-D-arabinofuranose is a pivotal intermediate in the synthesis of biologically active nucleoside analogues, which are cornerstones in the development of antiviral and anticancer therapeutics. Due to the polyhydroxy nature of its precursor, D-arabinose, the synthesis necessitates a robust and regioselective protecting group strategy. This guide provides a comprehensive overview of the synthesis, focusing on the strategic application of benzyl ethers as protecting groups. We will delve into the mechanistic rationale behind a field-proven, multi-step synthetic route, present a detailed experimental protocol, and discuss critical process considerations to ensure high yield and purity.

Introduction: The Strategic Importance of Protected Arabinofuranoses

Carbohydrates are the most abundant and functionally diverse class of biomolecules. Their synthesis, however, presents a formidable challenge due to the presence of multiple hydroxyl groups with similar reactivity.[1] The selective modification of a single hydroxyl group in the presence of others requires a sophisticated protecting group strategy.[2][3] this compound serves as a quintessential example of a protected carbohydrate, engineered for its role in the synthesis of arabinonucleosides, such as Vidarabine (ara-A), a potent antiviral agent. Its protected hydroxyls at the C2, C3, and C5 positions allow for specific modification at the anomeric C1 position, typically for coupling with a nucleobase.[4]

The Benzyl Ether Advantage: Benzyl (Bn) ethers are among the most widely used "permanent" protecting groups in carbohydrate chemistry.[1] Their utility stems from a unique combination of stability and versatility:

-

Broad Stability: Benzyl ethers are stable to a wide range of acidic and basic conditions, allowing for subsequent reactions to be performed without compromising the protected scaffold.[5]

-

Mild Cleavage: They can be cleanly and efficiently removed under mild conditions via catalytic hydrogenation (e.g., H₂/Pd-C), a process that typically does not affect other common functional groups like esters or glycosidic bonds.[1]

This guide will focus on a reliable and convenient synthetic pathway that leverages these properties to transform commercially available D-arabinose into the target compound with high fidelity.

Synthetic Strategy: Navigating the Path from D-Arabinose

The synthesis of this compound from D-arabinose is not a single-step conversion but a strategic sequence designed to control the sugar's furanose configuration and selectively protect its hydroxyl groups. A highly effective approach proceeds via an allyl glycoside intermediate, which offers significant advantages in the final deprotection step.[6]

The overall workflow can be visualized as a three-stage process:

This strategy involves:

-

Anomeric Protection: The anomeric hydroxyl group is first protected as an allyl glycoside. This step is crucial for locking the sugar in its furanose ring form and preventing the formation of undesired pyranose isomers in subsequent steps.

-

Exhaustive Benzylation: The remaining free hydroxyl groups at the C2, C3, and C5 positions are converted to benzyl ethers.

-

Selective Deprotection: The anomeric allyl group is selectively removed, liberating the C1 hydroxyl group and yielding the final product. The use of an allyl group is strategic, as its cleavage conditions are orthogonal to the benzyl ethers.[6]

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established literature procedures.[6] All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Step 1: Synthesis of Allyl D-Arabinofuranoside

This Fischer glycosylation reaction utilizes allyl alcohol to form the anomeric linkage, with acid catalysis favoring the thermodynamically more stable furanose product.

-

Methodology:

-

Suspend D-arabinose in anhydrous allyl alcohol.

-

Add a catalytic amount of a strong acid (e.g., acetyl chloride or a sulfonic acid resin).

-

Heat the mixture gently (e.g., 50-60 °C) with stirring until the D-arabinose has completely dissolved and TLC analysis indicates the consumption of starting material.

-

Quench the reaction by adding a base (e.g., pyridine or sodium bicarbonate) to neutralize the acid catalyst.[7]

-

Remove the excess allyl alcohol under reduced pressure.

-

Purify the resulting syrup by flash column chromatography on silica gel to isolate the allyl D-arabinofuranoside anomeric mixture.

-

Step 2: Benzylation of Allyl D-Arabinofuranoside

This step employs the Williamson ether synthesis, a robust method for forming ethers. A strong base is required to deprotonate the hydroxyl groups, which then act as nucleophiles.

-

Methodology:

-

Prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen) in a flask cooled to 0 °C.

-

Slowly add a solution of the allyl D-arabinofuranoside (from Step 1) in the same anhydrous solvent to the NaH suspension. Allow the mixture to stir until hydrogen gas evolution ceases, indicating complete alkoxide formation.

-

Add benzyl bromide (BnBr) dropwise to the reaction mixture at 0 °C. Caution: Benzyl bromide is a lachrymator.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield pure allyl 2,3,5-tri-O-benzyl-D-arabinofuranoside.

-

| Parameter | Recommended Conditions |

| Base | Sodium Hydride (NaH) |

| Solvent | Anhydrous DMF or THF |

| Alkylating Agent | Benzyl Bromide (BnBr) |

| Stoichiometry | ~1.2 eq. of NaH and BnBr per -OH group |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-18 hours |

Step 3: Cleavage of the Anomeric Allyl Group

The selective removal of the allyl group is a two-part process: isomerization to a prop-1-enyl ether, followed by cleavage.

-

Methodology:

-

Isomerization: Dissolve the benzylated allyl glycoside (from Step 2) in a suitable solvent system (e.g., DMSO or ethanol/toluene/water). Add a catalyst for isomerization, such as potassium tert-butoxide or a transition metal catalyst like Wilkinson's catalyst (Rh(PPh₃)₃Cl). Heat the mixture to facilitate the isomerization of the allyl group to a prop-1-enyl ether. Monitor by TLC or ¹H NMR.

-

Cleavage: Once isomerization is complete, cleave the resulting prop-1-enyl ether. This can be achieved under mildly acidic conditions (e.g., dilute HCl) or via oxidative cleavage (e.g., ozone), which hydrolyzes the enol ether to release the free anomeric hydroxyl group.[6]

-

Work up the reaction by neutralizing the acid and extracting the product into an organic solvent.

-

Purify the final product, this compound, by flash column chromatography. The product is often obtained as a syrup or a low-melting solid.[6]

-

Characterization and Quality Control

Validation of the final product's identity and purity is critical. The following techniques are standard:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure. The ¹H NMR spectrum should show characteristic signals for the benzyl methylene protons (typically between 4.4-5.0 ppm) and the aromatic protons (7.2-7.4 ppm). The presence of an anomeric proton signal (as a mixture of α and β anomers) and the absence of allyl signals confirm the successful conversion.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₂₆H₂₈O₅).

-

Optical Rotation: Measurement of the specific rotation ([α]ᴅ) is a key indicator of enantiomeric purity.

Troubleshooting and Key Insights

-

Anhydrous Conditions: The benzylation step (Step 2) is highly sensitive to moisture, as water will consume the sodium hydride. Ensure all glassware is oven-dried and solvents are anhydrous.

-

Incomplete Benzylation: If benzylation is incomplete, it may be due to insufficient base or benzyl bromide, or deactivated reagents. Adding fresh reagents can often drive the reaction to completion.

-

Over-alkylation vs. Charring: During benzylation, the slow addition of benzyl bromide at 0 °C is crucial. Rapid addition can lead to an excessive exothermic reaction, potentially causing charring and side-product formation.[6]

-

Hydrolysis of the Methyl Glycoside Route: An alternative route involves the hydrolysis of methyl 2,3,5-tri-O-benzyl-arabinofuranoside. This final hydrolysis step can be challenging, sometimes resulting in low yields or concomitant O-debenzylation if conditions are too harsh.[6] The allyl glycoside route presented here often provides a cleaner and more efficient final deprotection.

Conclusion

The synthesis of this compound is a foundational procedure in medicinal chemistry and glycobiology. The strategy outlined in this guide, proceeding through an allyl glycoside intermediate, represents a reliable and efficient method that leverages the stability of benzyl ethers while allowing for selective deprotection at the anomeric center. Mastery of this synthesis provides researchers with access to a versatile building block, paving the way for the discovery and development of novel nucleoside-based therapeutics.

References

-

Mortell, K. H., et al. (2001). A seven-step synthesis of 1,3-di-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose. PubMed. Available at: [Link]

-

TutorChase. (n.d.). Why are protecting groups used in carbohydrate synthesis? TutorChase. Available at: [Link]

-

Guo, Z., & Hui, Y. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC - NIH. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Power of Protection: Benzyl Groups in Advanced Carbohydrate Synthesis. PharmaChem. Available at: [Link]

-

Mascavage, L. M., et al. (2000). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-d-arabinofuranoside in the Organic Laboratory. Journal of Chemical Education. Available at: [Link]

-

Mascavage, L. M., et al. (2000). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-D-arabinofuranoside in the Organic Laboratory. ResearchGate. Available at: [Link]

-

Theil, F. (1995). Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education. Available at: [Link]

-

Bessodes, M., et al. (1995). New Synthesis of l-Ribofuranose Derivatives from l-Arabinose. Taylor & Francis Online. Available at: [Link]

-

Seeberger, P. H. (2017). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at: [Link]

-

Lewis, A. F., et al. (1978). Synthesis of Arabinofuranosyl Derivatives of 3-Deazaguanine. ElectronicsAndBooks. Available at: [Link]

-

Finch, P., et al. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. ResearchGate. Available at: [Link]

-

Fox, J. J., et al. (1981). Facile synthesis of 2-deoxy-2-substituted D-arabinofuranose derivatives. ACS Publications. Available at: [Link]

-

Lowary, T. L. (2006). On the Use of 3,5-O-Benzylidene and 3,5-O-(Di-tert-butylsilylene)-2-O-benzylarabinothiofuranosides and Their Sulfoxides as Glycosyl Donors for the Synthesis of β-Arabinofuranosides: Importance of the Activation Method. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. tutorchase.com [tutorchase.com]

- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,3,5-Tri-O-benzyl-D-arabinofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Cornerstone in Glycochemistry and Drug Discovery

2,3,5-Tri-O-benzyl-D-arabinofuranose is a pivotal synthetic intermediate in the realm of carbohydrate chemistry and medicinal chemistry. This partially protected monosaccharide, featuring benzyl ethers at the C2, C3, and C5 positions, offers a unique combination of stability and reactivity, making it an invaluable building block for the synthesis of a wide array of biologically significant molecules. Its primary role lies in its application as a precursor for antiviral nucleoside analogues and as a key component in the construction of complex oligosaccharides, such as fragments of mycobacterial arabinogalactan, a critical component of the cell wall of Mycobacterium tuberculosis.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, purification, and reactivity of this compound, with a focus on the underlying principles that govern its utility in complex chemical syntheses.

Physicochemical Properties and Spectroscopic Data

This compound is typically a white, crystalline powder.[3] As a hemiacetal, it exists as a mixture of α and β anomers in solution, which can influence its reactivity and spectroscopic characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₂₈O₅ | [4][5] |

| Molecular Weight | 420.50 g/mol | [4] |

| Appearance | White powder | [3] |

| Storage Temperature | 2-8°C | |

| Optical Rotation [α]20/D | -9.0 to -1.5° (c=1% in CHCl₃, 24 hr) |

Spectroscopic Characterization:

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure and assessing the anomeric ratio. The chemical shifts of the anomeric proton (H-1) are particularly diagnostic, typically appearing at different frequencies for the α and β anomers. The benzyl groups introduce characteristic signals in the aromatic region of the ¹H NMR spectrum and for the benzylic methylene protons.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the hydroxyl group (O-H stretch, broad), C-H bonds of the aromatic rings and the sugar backbone, and the C-O ether linkages.[6]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[7]

Synthesis and Purification: A Step-by-Step Approach

The synthesis of this compound typically commences from the readily available starting material, D-arabinose. The process involves two key transformations: Fischer glycosidation followed by benzylation of the free hydroxyl groups. An alternative route via an allyl glycoside has also been reported.[7]

Protocol 1: Synthesis via Fischer Glycosylation and Benzylation

This is a common and effective method for the preparation of the title compound.

Step 1: Fischer Glycosidation of D-Arabinose

This acid-catalyzed reaction with an alcohol (e.g., methanol or allyl alcohol) yields a mixture of pyranoside and furanoside anomers. Controlling the reaction conditions can favor the formation of the desired furanoside.

Step 2: Benzylation of the Glycoside

The free hydroxyl groups of the arabinofuranoside are protected as benzyl ethers using benzyl bromide (BnBr) in the presence of a strong base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF).

Step 3: Hydrolysis of the Glycoside

The anomeric glycoside is hydrolyzed under acidic conditions to yield the free this compound as a mixture of anomers.

Purification Strategies

The purification of this compound is crucial to remove any byproducts and to isolate the compound in high purity for subsequent reactions.

Protocol 2: Purification by Column Chromatography

Flash column chromatography on silica gel is a standard method for purifying the product.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in a non-polar solvent such as hexanes or petroleum ether is typically employed. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.

-

Monitoring: The fractions are monitored by thin-layer chromatography (TLC) and visualized using a UV lamp (due to the benzyl groups) and/or by staining with a suitable agent (e.g., potassium permanganate or ceric ammonium molybdate).

Protocol 3: Purification by Recrystallization

If the crude product is of sufficient purity, recrystallization can be an effective method to obtain highly pure crystalline material.

-

Solvent System: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. A mixture of a polar and a non-polar solvent, such as ethyl acetate/hexanes or dichloromethane/hexanes, often yields good results.

-

Procedure: The crude product is dissolved in a minimal amount of the hot solvent mixture. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Chemical Reactivity and Role as a Glycosyl Donor

The chemical reactivity of this compound is dominated by the hemiacetal at the anomeric center (C1) and the presence of the bulky, non-participating benzyl protecting groups.

The Crucial Role of Benzyl Protecting Groups

Benzyl ethers are widely used in carbohydrate synthesis due to their stability under a broad range of reaction conditions, including acidic and basic media.[8] This stability allows for selective manipulation of other functional groups within the molecule. The benzyl groups are considered "non-participating," meaning they do not directly assist in the departure of a leaving group at the anomeric center during glycosylation reactions. This has a profound impact on the stereochemical outcome of such reactions.

Glycosylation Reactions: Mechanism and Stereoselectivity

This compound can be converted into a glycosyl donor by activating the anomeric hydroxyl group. This is typically achieved by converting it into a better leaving group, such as a trichloroacetimidate, a thioether, or a halide.

The stereochemical outcome of the glycosylation reaction is highly dependent on the reaction conditions and the nature of the glycosyl acceptor. In the absence of a participating group at C2, the formation of a transient oxocarbenium ion intermediate is often proposed. The incoming nucleophile (the glycosyl acceptor) can then attack this planar intermediate from either the α- or β-face.

The stereoselectivity is influenced by several factors:

-

The Anomeric Effect: This electronic effect generally favors the formation of the α-glycoside.

-

Steric Hindrance: The bulky benzyl groups can sterically hinder one face of the furanose ring, directing the incoming nucleophile to the less hindered face.

-

Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the oxocarbenium ion and the transition state, thereby affecting the stereochemical outcome.

The conformation of the furanose ring, which is inherently flexible, is also influenced by the bulky benzyl groups. This conformational preference can, in turn, affect the accessibility of the anomeric center and the stereochemical outcome of the glycosylation.[1]

Deprotection Strategies

The removal of the benzyl protecting groups is a critical final step in many synthetic sequences. The most common method for the debenzylation of carbohydrates is catalytic hydrogenation.

Protocol 4: Catalytic Hydrogenation

-

Catalyst: Palladium on carbon (Pd/C) is the most commonly used catalyst.

-

Hydrogen Source: The reaction is typically carried out under an atmosphere of hydrogen gas.

-

Solvent: A protic solvent such as ethanol or methanol is generally used.

-

Procedure: The benzylated compound is dissolved in the solvent, the catalyst is added, and the mixture is stirred under a hydrogen atmosphere until the reaction is complete (as monitored by TLC). The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated to yield the deprotected product.

Applications in Drug Development and Glycobiology

The utility of this compound is best illustrated by its application in the synthesis of complex and biologically active molecules.

Synthesis of Antiviral Nucleoside Analogues

Arabinofuranosyl nucleosides are a class of compounds with significant antiviral and anticancer properties. This compound serves as a key precursor for the synthesis of various nucleoside analogues, including those related to Ribavirin.[9][10] The synthesis involves the coupling of the protected arabinofuranose moiety with a nucleobase, followed by deprotection.

Synthesis of Mycobacterial Arabinogalactan Fragments

The cell wall of Mycobacterium tuberculosis contains a complex polysaccharide called arabinogalactan. Synthetic fragments of this polysaccharide are invaluable tools for studying the biosynthesis of the cell wall and for the development of new diagnostic agents and vaccines for tuberculosis.[2][11][12] this compound is a crucial building block in the assembly of these complex oligosaccharides.

Conclusion

This compound is a versatile and indispensable intermediate in modern carbohydrate chemistry. Its well-defined chemical properties, coupled with established synthetic and purification protocols, make it a reliable building block for the construction of a diverse range of complex glycoconjugates and nucleoside analogues. A thorough understanding of its reactivity, particularly the role of the benzyl protecting groups in directing stereochemical outcomes, is essential for its effective utilization in the design and execution of sophisticated synthetic strategies in drug discovery and glycobiology.

References

-

Side Chain Conformation and Its Influence on Glycosylation Selectivity in Hexo- and Higher Carbon Furanosides. PMC. [Link]

-

Synthetic Arabinofuranosyl Oligosaccharides as Mycobacterial Arabinosyltransferase Substrates. PubMed. [Link]

-

A Rational Synthesis of a Branched Decaarabinofuranoside Related to the Fragments of Mycobacterial Polysaccharides. MDPI. [Link]

-

Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. ResearchGate. [Link]

-

Synthesis of a Core Arabinomannan Oligosaccharide of Mycobacterium tuberculosis. ACS Publications. [Link]

-

Synthesis of ribavirin 2'-Me-C-nucleoside analogues. PMC. [Link]

-

Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

-

Synthesis of Ribavirin Derivatives. Journal of South China University of Technology (Natural Science Edition). [Link]

-

Stereoselective Synthesis of a Fragment of Mycobacterial Arabinan. AWS. [Link]

-

Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers. [Link]

-

B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor. ACS Omega. [Link]

-

-

The Royal Society of Chemistry. [Link]

-

-

Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase. PMC. [Link]

-

Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. MDPI. [Link]

-

P10 CONFORMATIONAL STUDIES OF FURANOSIDES - IMPORTANT BIOLOGICAL COMPONENTS D. Walczak, M. Cyman, B. Liberek Faculty of Chemistr. Gdansk University of Technology. [Link]

-

Chemical Synthesis of Arabinogalactans from the Mycobacterium tuberculosis Cell Wall up to the 92-mer and Structure-Conformation-Activity Relationship Studies. PubMed. [Link]

-

Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy. White Rose Research Online. [Link]

-

BJOC - Synthesis of ribavirin 2'-Me-C-nucleoside analogues. Beilstein Journals. [Link]

-

Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-D-arabinofuranoside in the Organic Laboratory. ResearchGate. [Link]

-

TIPS group-assisted isomerization of benzyl protected d-manno- and d-glucopyranose to d-fructofuranose derivatives. PubMed. [Link]

-

2,3,5-Tri-O-benzyl-d-xylofuranose. MDPI. [Link]

-

2,3,5-Tri-O-benzyl-β-D-arabinofuranose, 50 g. Carl ROTH. [Link]

-

The effects of protecting and acyl groups on the conformation of benzyl α-L-rhamnopyranosides: An in silico study. DergiPark. [Link]

Sources

- 1. Side Chain Conformation and Its Influence on Glycosylation Selectivity in Hexo- and Higher Carbon Furanosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic arabinofuranosyl oligosaccharides as mycobacterial arabinosyltransferase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose | CymitQuimica [cymitquimica.com]

- 4. usbio.net [usbio.net]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of ribavirin 2’-Me-C-nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Ribavirin Derivatives [zrb.bjb.scut.edu.cn]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structure Elucidation of 2,3,5-Tri-O-benzyl-D-arabinofuranose

Introduction: The Strategic Importance of 2,3,5-Tri-O-benzyl-D-arabinofuranose in Modern Drug Discovery

This compound is a cornerstone protected monosaccharide in the field of medicinal chemistry and drug development. Its rigid furanose scaffold, adorned with robust benzyl protecting groups, renders it an invaluable intermediate for the synthesis of a myriad of complex bioactive molecules, most notably nucleoside analogues. These analogues are at the forefront of antiviral and anticancer therapies, where the arabinose moiety often imparts crucial biological activity and metabolic stability.[1] A prime example of its application is in the synthesis of Vidarabine (ara-A), an antiviral medication effective against herpes simplex and varicella zoster viruses.[2][3]

The precise three-dimensional structure and stereochemistry of this building block are paramount to the stereocontrolled synthesis of its derivatives. Any ambiguity in its structure can lead to the formation of undesired stereoisomers, profoundly impacting the biological efficacy and safety of the final drug candidate. This guide, therefore, provides a comprehensive technical overview of the methodologies employed to unequivocally elucidate the structure of this compound, offering researchers and drug development professionals a self-validating framework for its characterization.

Synthesis of this compound: A Field-Proven Protocol

The synthesis of this compound from D-arabinose is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. The benzyl groups serve as robust protecting groups for the hydroxyl moieties, stable under a wide range of reaction conditions.[4]

Principle of the Reaction

The synthesis typically proceeds via the formation of a methyl glycoside, followed by per-benzylation of the free hydroxyl groups. The anomeric methyl group is then selectively cleaved to yield the target hemiacetal. The use of a strong base and a benzyl halide is a classic Williamson ether synthesis approach.[4]

Detailed Experimental Protocol

Step 1: Fischer Glycosylation of D-Arabinose

-

Suspend D-arabinose in anhydrous methanol.

-

Add a catalytic amount of a strong acid (e.g., acetyl chloride or Dowex 50W-X8 resin).

-

Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).

-

Neutralize the reaction with a suitable base (e.g., sodium bicarbonate or Amberlite IRA-400 resin).

-

Filter and concentrate the solution under reduced pressure to obtain the crude methyl arabinofuranoside as a mixture of anomers.

Step 2: Per-benzylation of Methyl Arabinofuranoside

-

Dissolve the crude methyl arabinofuranoside in anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 1 hour to allow for the formation of the alkoxides.

-

Add benzyl bromide dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of methanol.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield methyl 2,3,5-tri-O-benzyl-D-arabinofuranoside.

Step 3: Hydrolysis of the Methyl Glycoside

-

Dissolve the purified methyl 2,3,5-tri-O-benzyl-D-arabinofuranoside in a mixture of acetic acid and water.

-

Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound as a mixture of anomers.

Comprehensive Structure Elucidation: A Multi-Technique Approach

The definitive confirmation of the structure of this compound relies on a synergistic application of several analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Structural Scaffolding

NMR spectroscopy is the most powerful technique for elucidating the covalent framework and stereochemistry of organic molecules in solution.[5] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through scalar coupling.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the attached atoms.

2D NMR Spectroscopy: Connecting the Dots

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. Cross-peaks in the COSY spectrum reveal the connectivity of the proton spin systems within the arabinofuranose ring.[5]

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is a crucial experiment for assigning the carbon signals based on the already assigned proton signals.[6]

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H-1 | 5.2 - 5.5 (α), 4.9 - 5.2 (β) | 100 - 105 |

| H-2 | 4.0 - 4.3 | 80 - 85 |

| H-3 | 3.9 - 4.2 | 78 - 83 |

| H-4 | 4.1 - 4.4 | 82 - 87 |

| H-5, H-5' | 3.5 - 3.8 | 70 - 75 |

| -CH₂-Ph | 4.4 - 4.8 | 72 - 74 |

| -CH₂-Ph | 7.2 - 7.4 | 127 - 129, 137 - 139 |

Mass Spectrometry (MS): The Definitive Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition with a high degree of confidence. For this compound (C₂₆H₂₈O₅), the expected exact mass is 420.1937 g/mol .

Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) can induce fragmentation of the molecular ion. The fragmentation pattern of O-benzylated carbohydrates is often characterized by the following key cleavages:

-

Loss of a benzyl group: A prominent fragment at [M - 91]⁺ corresponding to the loss of a tropylium ion (C₇H₇⁺).

-

Loss of a benzyloxy group: A fragment at [M - 107]⁺ due to the loss of a benzyloxy radical.

-

Cleavage of the furanose ring: This leads to a series of smaller fragments that can provide information about the substitution pattern.[7][8]

The analysis of these fragments allows for the confirmation of the presence and location of the benzyl protecting groups.

X-ray Crystallography: The Unambiguous Three-Dimensional Structure

Single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry.

A search of the Cambridge Structural Database (CSD) reveals the crystal structure of 2,3,5-tri-O-benzyl-β-D-arabinofuranose under the reference code LUHROX .[8] This data provides precise bond lengths, bond angles, and torsional angles, confirming the furanose ring conformation and the relative stereochemistry of the substituents. The availability of this crystal structure serves as the gold standard for the structural elucidation of this important synthetic intermediate.

Visualizing the Structure Elucidation Workflow

The following diagrams illustrate the key molecular structure and the logical flow of the structure elucidation process.

Application in Drug Development: The Synthesis of Vidarabine

The paramount importance of this compound is exemplified by its use in the synthesis of Vidarabine. In a key synthetic route, the hydroxyl group at the anomeric center (C-1) is converted to a leaving group, typically a chloride, to form 2,3,5-tri-O-benzyl-D-arabinofuranosyl chloride. This activated sugar is then coupled with a protected adenine nucleobase in a nucleophilic substitution reaction. Subsequent deprotection of the benzyl groups yields Vidarabine.[2] This synthesis highlights the necessity of having a well-characterized and stereochemically pure starting material to ensure the correct stereochemistry at the anomeric center of the final drug, which is critical for its antiviral activity.

Conclusion

The structure elucidation of this compound is a critical process that underpins its successful application in drug discovery and development. A multi-faceted analytical approach, combining the strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography, provides an irrefutable confirmation of its molecular structure. This in-depth understanding ensures the quality and consistency of this vital synthetic intermediate, thereby enabling the development of novel and effective therapeutics.

References

- Binkley, R. W., Binkley, E. R., Duan, S., Tevesz, M. J. S., & Winnik, W. (1996). Negative-Ion Mass Spectrometry of Carbohydrates. A Mechanistic Study of the Fragmentation Reactions of Dideoxy Sugars.

-

Wikipedia. (2023). Vidarabine. Wikipedia. [Link]

-

MDPI. (2020). 2,3,5-Tri-O-benzyl-d-xylofuranose. MDPI. [Link]

-

Jinon Pharma (Wuhan) Co., Ltd. 2-3-5-tri-O-benzyl-B-D-arabino-furanose. [Link]

- Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino-and-ribofuranoses via their ally1 glycosides.

- Shen, W., Kim, J. S., Kisha, P. E., Zhang, J., Mitchell, S., & Drach, J. C. (2009). Design and synthesis of vidarabine prodrugs as antiviral agents. Bioorganic & medicinal chemistry letters, 19(3), 843–847.

-

Shen, W., Kim, J. S., Kisha, P. E., Zhang, J., Mitchell, S., & Drach, J. C. (2009). Design and synthesis of vidarabine prodrugs as antiviral agents. PubMed Central. [Link]

-

Royal Society of Chemistry. (2023). Electronic Supplementary Information. Royal Society of Chemistry. [Link]

-

Frontiers. (2022). 2D-HSQC-NMR-Based Screening of Feruloylated Side-Chains of Cereal Grain Arabinoxylans. Frontiers. [Link]

-

ACS Publications. (2009). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-d-arabinofuranoside in the Organic Laboratory. ACS Publications. [Link]

-

Carl ROTH. (n.d.). 2,3,5-Tri-O-benzyl-β-D-arabinofuranose, 50 g. Carl ROTH. [Link]

-

Hu, X., & Prestegard, J. H. (2004). Mass spectrometry-based techniques to elucidate the sugar code. PubMed Central. [Link]

- Hu, X., & Prestegard, J. H. (2021). Mass spectrometry-based techniques to elucidate the sugar code. Chemical reviews, 121(17), 10466-10530.

-

MDPI. (2021). Isolation, Physicochemical Properties, and Structural Characteristics of Arabinoxylan from Hull-Less Barley. MDPI. [Link]

-

MDPI. (2020). 2,3,5-Tri-O-benzyl-d-xylofuranose. MDPI. [Link]

-

The University of Manchester. (2004). CCDC 215839: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. CCDC. [Link]

-

KITopen. (2022). 2D-HSQC-NMR-Based Screening of Feruloylated Side-Chains of Cereal Grain Arabinoxylans. KITopen. [Link]

-

Cambridge Crystallographic Data Centre. (2023). CCDC 2253267: Experimental Crystal Structure Determination. [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

Sources

- 1. Design and synthesis of vidarabine prodrugs as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vidarabine synthesis - chemicalbook [chemicalbook.com]

- 3. Vidarabine - Wikipedia [en.wikipedia.org]

- 4. CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository [par.nsf.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Frontiers | 2D-HSQC-NMR-Based Screening of Feruloylated Side-Chains of Cereal Grain Arabinoxylans [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

Spectroscopic Profile of 2,3,5-Tri-O-benzyl-D-arabinofuranose: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2,3,5-Tri-O-benzyl-D-arabinofuranose, a critical intermediate in synthetic carbohydrate chemistry and drug development. Due to the limited availability of a complete, published dataset for this specific molecule, this guide leverages extensive data from its close stereoisomer, 2,3,5-Tri-O-benzyl-D-xylofuranose, to provide a robust predictive framework for its characterization. This approach, grounded in the principles of stereochemistry and spectroscopic theory, offers researchers a reliable reference for the synthesis and identification of this important arabinofuranose derivative.

Introduction: The Significance of Benzyl-Protected Arabinofuranose

This compound is a key building block in the synthesis of various biologically active molecules, including nucleoside analogues and complex oligosaccharides. The benzyl protecting groups are stable under a wide range of reaction conditions, yet can be removed cleanly by catalytic hydrogenation, making them ideal for multi-step synthetic pathways. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this intermediate, ensuring the success of subsequent synthetic transformations.

The core structure of this compound consists of a five-membered furanose ring derived from D-arabinose, with benzyl ethers protecting the hydroxyl groups at the C2, C3, and C5 positions. The anomeric hydroxyl group at C1 remains free, allowing for the presence of both α and β anomers in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of carbohydrate derivatives. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the stereochemistry and constitution of the molecule. The data presented here is based on the detailed analysis of the closely related 2,3,5-Tri-O-benzyl-D-xylofuranose, with expected variations for the arabino configuration highlighted.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex, with overlapping signals in the aromatic region and distinct signals for the furanose ring protons and the benzylic methylene protons. The presence of both α and β anomers in solution will result in two sets of signals for the furanose protons.

Key Expected Resonances:

-

Aromatic Protons (HAr): A complex multiplet between δ 7.20-7.40 ppm, integrating to 15 protons, corresponding to the phenyl groups of the three benzyl protectors.

-

Anomeric Proton (H-1): Two distinct signals for the α and β anomers. For the xylo-isomer, these appear at δ 5.65 (d, J = 4.2 Hz, α-anomer) and δ 5.46 (s, β-anomer) ppm.[1] Similar chemical shifts are expected for the arabino-isomer, with the coupling constant being indicative of the anomeric configuration.

-

Furanose Ring Protons (H-2, H-3, H-4): A series of multiplets in the region of δ 3.80-4.50 ppm. The precise chemical shifts and coupling constants are sensitive to the stereochemistry of the furanose ring.

-

Exocyclic Protons (H-5, H-5'): These protons, adjacent to the C5-O-benzyl group, will appear as a multiplet around δ 3.60-3.80 ppm.

-

Benzylic Protons (OCH₂Ph): A series of doublets or multiplets in the range of δ 4.40-4.80 ppm, corresponding to the six methylene protons of the three benzyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The presence of both anomers will also be evident in this spectrum.

Key Expected Resonances (based on the xylo-isomer): [1]

| Carbon Atom | Expected Chemical Shift (δ, ppm) (α-anomer) | Expected Chemical Shift (δ, ppm) (β-anomer) |

| C-1 | ~96 | ~102 |

| C-2 | ~81 | ~87 |

| C-3 | ~81 | ~81 |

| C-4 | ~77 | ~80 |

| C-5 | ~68 | ~69 |

| OCH₂Ph | 71-74 | 71-74 |

| CAr (CH) | 127-129 | 127-129 |

| CAr (quat.) | 137-138 | 137-138 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic functional groups. The data for the xylo-isomer shows the following characteristic peaks, which are expected to be very similar for the arabino-isomer.[1]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3420 | O-H | Stretching (anomeric hydroxyl) |

| ~3030 | C-H (aromatic) | Stretching |

| ~2885 | C-H (aliphatic) | Stretching |

| ~1455 | C=C (aromatic) | Stretching |

| ~1060 | C-O | Stretching (ether and alcohol) |

| ~735 and ~695 | C-H (aromatic) | Out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Expected Molecular Ion Peaks:

-

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₂₆H₂₈O₅ is 420.1937 g/mol .[2] In ESI-MS, the molecule is expected to be detected as its sodium adduct [M+Na]⁺ with a calculated m/z of 443.1834.

-

Fast Atom Bombardment (FAB-MS): This technique has also been used for similar compounds and would be expected to show a prominent ion for the sodium adduct [M+Na]⁺.[3]

Fragmentation Pattern:

The fragmentation in the mass spectrometer would likely involve the loss of benzyl groups (91 Da) or benzyloxy groups (107 Da), as well as cleavages within the furanose ring.

Experimental Protocols

The successful synthesis and characterization of this compound relies on established procedures in carbohydrate chemistry. The following is a generalized protocol based on the synthesis of related compounds.[1][3]

Synthesis of this compound

The synthesis typically starts from commercially available D-arabinose. A common route involves the formation of a methyl arabinofuranoside, followed by benzylation of the free hydroxyl groups, and finally, hydrolysis of the methyl glycoside to yield the target compound.

Workflow for the Synthesis of this compound:

Caption: Synthetic pathway from D-arabinose.

Spectroscopic Characterization Methods

-

NMR: Samples should be dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Spectra should be acquired on a 400 MHz or higher field spectrometer.

-

IR: Spectra can be recorded on a neat sample using an ATR-FTIR spectrometer.

-

MS: High-resolution mass spectra are typically obtained using an ESI-TOF mass spectrometer.

Conclusion

References

-

Benito, J.-M., et al. (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. Molbank, 2022(2), M1382. Available at: [Link]

-

Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. Carbohydrate Research, 210, 319-325. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11058881, this compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,3,5-Tri-O-benzyl-D-arabinofuranose (CAS 160549-10-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Tri-O-benzyl-D-arabinofuranose, identified by CAS number 160549-10-0, is a protected monosaccharide of significant interest in synthetic organic chemistry and medicinal chemistry. Its strategic importance lies in its role as a versatile intermediate for the synthesis of a variety of biologically active molecules, including nucleoside analogues and complex carbohydrates. The presence of benzyl ether protecting groups at the C2, C3, and C5 positions imparts lipophilicity and stability, allowing for selective modifications at the anomeric center. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this compound, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] Its key physicochemical properties are summarized in the table below. The benzyl groups significantly influence its solubility, making it practically insoluble in water but soluble in many organic solvents.

| Property | Value | Source |

| CAS Number | 160549-10-0 | [3] |

| Molecular Formula | C₂₆H₂₈O₅ | [2][3][] |

| Molecular Weight | 420.50 g/mol | [2][3][] |

| Appearance | White to off-white powder | [1][2] |

| Purity | ≥99% (TLC) | [2][3] |

| Optical Activity | [α]20/D -9.0 to -1.5° (c=1% in chloroform) | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure stereoselectivity. One established method involves the protection of D-arabinose, followed by benzylation of the free hydroxyl groups.

Synthetic Workflow

A common synthetic route involves the initial formation of a glycoside, followed by benzylation and subsequent hydrolysis to yield the desired product. This workflow ensures that the hydroxyl groups are protected before any modifications are made to the anomeric carbon.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Allyl Glycoside Intermediate

This protocol is adapted from the method described by Finch et al. (1991).[5]

Step 1: Formation of Allyl Arabinofuranoside

-

Suspend D-arabinose in allyl alcohol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the reaction mixture with stirring until the starting material is consumed (monitored by TLC).

-

Neutralize the reaction with a suitable base (e.g., sodium bicarbonate) and concentrate under reduced pressure.

-

Purify the resulting allyl arabinofuranoside by flash chromatography.

Step 2: Benzylation

-

Dissolve the allyl arabinofuranoside in anhydrous dimethylformamide (DMF).

-

Cool the solution in an ice bath and add sodium hydride (NaH) portion-wise.

-

Add benzyl bromide dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with methanol and water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash chromatography to obtain allyl 2,3,5-tri-O-benzyl-D-arabinofuranoside.

Step 3: Deprotection of the Allyl Group

-

Isomerize the allyl group to a prop-1-enyl group using a suitable catalyst (e.g., a rhodium complex).

-

Cleave the resulting prop-1-enyl ether under mildly acidic conditions to yield the final product, this compound.

-

Purify the final compound by flash chromatography or recrystallization.

Biological Activity and Potential Applications

While primarily utilized as a synthetic intermediate, O-benzyl protected carbohydrate derivatives have been investigated for their own biological activities.

Antimicrobial Potential

Research on other O-benzyl derivatives of carbohydrates has shown that these compounds can exhibit significant antimicrobial activity.[6][7][8] The lipophilic nature of the benzyl groups may facilitate the passage of the molecule through the microbial cell membrane.

Proposed Mechanism of Antimicrobial Action

The antimicrobial effect of O-benzyl derivatives is thought to stem from their ability to disrupt the integrity and function of the microbial cell membrane. This disruption can lead to the leakage of intracellular components and ultimately, cell death.

Caption: Proposed mechanism of antimicrobial action.

Intermediate in Drug Synthesis

The primary and well-documented application of this compound is as a key intermediate in the synthesis of various therapeutic agents. Its protected hydroxyl groups allow for selective manipulation of the anomeric position, which is crucial for the formation of glycosidic bonds in the synthesis of nucleoside analogues with potential antiviral (including anti-HIV) and anticancer activities.[]

Conclusion

This compound is a valuable synthetic tool for chemists working in drug discovery and carbohydrate chemistry. Its well-defined structure and the stability of its benzyl ether protecting groups make it an ideal starting material for the synthesis of complex and biologically active molecules. While there are indications of its intrinsic antimicrobial properties, further research is required to fully elucidate its spectrum of activity and mechanism of action. The synthetic protocols outlined in this guide provide a foundation for its preparation and utilization in the development of novel therapeutics.

References

-

MDPI. Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. [Link]

-

Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. Carbohydrate Research, 210, 319-325. [Link]

-

Jinon Pharma (Wuhan) Co., Ltd. 2-3-5-tri-O-benzyl-B-D-arabino-furanose. [Link]

-

MDPI. Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives. [Link]

-

ResearchGate. Most relevant antimicrobial activity of O-benzyl derivatives expressed.... [Link]

-

MDPI. Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. [Link]

Sources

- 1. jinonpharma.com [jinonpharma.com]

- 2. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose | CymitQuimica [cymitquimica.com]

- 3. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose 60933-68-8 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Synthetic Cornerstone: A Technical Guide to 2,3,5-Tri-O-benzyl-D-arabinofuranose in Modern Carbohydrate Chemistry

This guide provides an in-depth exploration of 2,3,5-Tri-O-benzyl-D-arabinofuranose, a pivotal building block in carbohydrate chemistry. Intended for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, strategic application, and critical role of this versatile precursor in the construction of complex glycans, with a particular focus on its relevance to significant biological targets such as the mycobacterial cell wall.

Introduction: The Significance of Arabinofuranose in Biological Systems

Arabinofuranose residues are integral components of a wide array of biologically important glycoconjugates. In the realm of microbiology, they are famously known as key constituents of the cell walls of mycobacteria, including the pathogenic Mycobacterium tuberculosis. The arabinogalactan and lipoarabinomannan (LAM) layers of the mycobacterial cell envelope are rich in arabinofuranose units, forming a complex architecture that is crucial for the bacterium's viability, pathogenesis, and resistance to antibiotics. The unique furanosidic linkages and intricate branching patterns of these polysaccharides present formidable challenges to synthetic chemists, making the availability of well-defined and strategically protected arabinofuranose building blocks of paramount importance for the development of novel therapeutics and diagnostic tools.

The Strategic Importance of Benzyl Protecting Groups

The choice of protecting groups is a critical consideration in any multi-step oligosaccharide synthesis, dictating not only the reactivity of the glycosyl donor but also the stereochemical outcome of the glycosylation reaction. Benzyl ethers are among the most widely employed "permanent" protecting groups in carbohydrate chemistry for several compelling reasons:

-

Stability: Benzyl ethers exhibit remarkable stability across a broad spectrum of reaction conditions, including acidic and basic media, making them compatible with a wide range of synthetic transformations.[1][2]

-

Facile Cleavage: Despite their robustness, benzyl groups can be efficiently removed under mild conditions, most commonly through catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source), which typically does not affect other functional groups like esters or glycosidic bonds.[3][4]

-

Influence on Reactivity: The electron-donating nature of benzyl ethers can enhance the reactivity of a glycosyl donor compared to electron-withdrawing protecting groups like acyl esters.

This combination of stability and reliable deprotection makes the tri-O-benzylated arabinofuranose a highly valuable and versatile intermediate in complex synthetic campaigns.

Synthesis of this compound: A Practical Approach

A convenient and efficient synthesis of this compound can be achieved from D-arabinose via an allyl glycoside intermediate. This multi-step process involves initial glycosylation with allyl alcohol, followed by benzylation of the free hydroxyl groups, and finally, the cleavage of the anomeric allyl group to yield the desired hemiacetal.

Experimental Protocol: Synthesis via Allyl Glycoside

Step 1: Fischer Glycosylation to form Allyl D-arabinofuranoside

-

To a vigorously stirred suspension of finely powdered D-arabinose (1 equivalent) in anhydrous allyl alcohol, add concentrated sulfuric acid dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Neutralize the reaction with a suitable base (e.g., sodium bicarbonate) and filter the mixture.

-

Concentrate the filtrate under reduced pressure to obtain the crude allyl D-arabinofuranoside as a syrup, which is typically used in the next step without further purification.

Step 2: Per-O-benzylation

-

Dissolve the crude allyl D-arabinofuranoside in anhydrous N,N-dimethylformamide (DMF).

-

Add sodium hydride (a 60% dispersion in mineral oil, typically 1.5 equivalents per hydroxyl group) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (typically 1.2-1.5 equivalents per hydroxyl group) dropwise.[5]

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of methanol at 0 °C.

-

Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford allyl 2,3,5-tri-O-benzyl-D-arabinofuranoside.

Step 3: Cleavage of the Allyl Group

-

Dissolve the purified allyl 2,3,5-tri-O-benzyl-D-arabinofuranoside in a suitable solvent such as a mixture of ethanol and toluene.

-

Add a catalytic amount of a palladium catalyst, such as tris(triphenylphosphine)rhodium(I) chloride, followed by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to isomerize the allyl group to a prop-1-enyl group.

-

Cleave the resulting prop-1-enyl ether under mild acidic conditions (e.g., dilute HCl) or using mercuric chloride and mercuric oxide to yield this compound.[6]

-

Purify the final product by silica gel column chromatography.

dot graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Synthetic workflow for this compound.

Characterization Data

The structure of the final product should be confirmed by spectroscopic methods.

| Technique | Characteristic Data |

| ¹H NMR | Signals corresponding to the anomeric proton (as a mixture of α and β anomers), protons of the furanose ring, the methylene protons of the benzyl groups, and the aromatic protons of the benzyl groups. The chemical shifts and coupling constants are characteristic of the furanose ring conformation. |

| ¹³C NMR | Resonances for the anomeric carbon, the carbons of the furanose ring, the methylene carbons of the benzyl groups, and the aromatic carbons.[6] |

| MS (ESI) | The expected molecular ion peak corresponding to the molecular weight of the compound (420.50 g/mol ). |

| Optical Rotation | A specific optical rotation value, for instance, for the β-anomer, it is reported as [α]20/D between -9.0 and -1.5° (c = 1% in chloroform). |

Application in Glycosylation Reactions: The Gateway to Complex Oligosaccharides

This compound, as a hemiacetal, is a precursor to various glycosyl donors. To be utilized in glycosylation reactions, the anomeric hydroxyl group must be converted into a suitable leaving group. Common activated forms include glycosyl halides, trichloroacetimidates, and thioglycosides.

Activation of the Hemiacetal: Preparation of a Glycosyl Donor

Example: Synthesis of a Thioglycoside Donor

-

Dissolve this compound in a suitable solvent like dichloromethane.

-

Add a thiol (e.g., ethanethiol or thiophenol) and a Lewis acid catalyst (e.g., boron trifluoride etherate) at 0 °C.

-

Stir the reaction mixture until the starting material is consumed.

-

Quench the reaction, perform an aqueous workup, and purify the product by column chromatography to yield the corresponding 2,3,5-tri-O-benzyl-D-arabinofuranosyl thioglycoside.

Glycosylation with Arabinofuranosyl Donors

The stereoselective formation of arabinofuranosidic linkages, particularly the 1,2-cis (β) linkage, is a significant challenge in carbohydrate synthesis. The use of non-participating protecting groups, such as the benzyl ethers on C-2 of the arabinofuranosyl donor, is crucial for achieving the desired stereoselectivity.

A Typical Glycosylation Protocol using a Thioglycoside Donor

A widely used method for the activation of thioglycoside donors is the combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH).

-

Dry the glycosyl donor and a suitable glycosyl acceptor under high vacuum.

-

Dissolve the donor and acceptor in an anhydrous solvent (e.g., dichloromethane) in the presence of freshly activated molecular sieves.

-

Cool the mixture to a low temperature (e.g., -40 °C to -78 °C).

-

Add NIS and a catalytic amount of TfOH.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a base (e.g., triethylamine).

-

Filter the mixture, wash the filtrate, dry the organic layer, and concentrate.

-

Purify the resulting oligosaccharide by column chromatography.

dot graph Glycosylation_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: General workflow for oligosaccharide synthesis.

Case Study: Synthesis of Mycobacterial Arabinogalactan Fragments

The synthesis of defined fragments of the mycobacterial arabinogalactan is a testament to the utility of this compound. These synthetic oligosaccharides are invaluable tools for studying the biosynthesis of the mycobacterial cell wall and for the development of novel anti-tuberculosis drugs and diagnostics. Synthetic strategies often involve the sequential or convergent assembly of arabinofuranosyl and galactofuranosyl units, where the stereochemical control of each glycosidic linkage is paramount. The use of benzylated arabinofuranosyl donors has been instrumental in the successful synthesis of complex, branched structures found at the non-reducing termini of arabinogalactan and lipoarabinomannan.[7][8]

Conclusion

This compound is a cornerstone of modern carbohydrate chemistry. Its synthesis, while multi-stepped, provides a versatile building block with strategically placed protecting groups that allow for its effective use in the synthesis of complex oligosaccharides. The stability of the benzyl ethers, coupled with their facile removal, makes this compound an ideal intermediate for the construction of biologically significant glycans, such as those found in the cell wall of Mycobacterium tuberculosis. A thorough understanding of its synthesis and application is therefore essential for researchers and scientists working at the forefront of glycochemistry and drug discovery.

References

-

TutorChase. (n.d.). Why are protecting groups used in carbohydrate synthesis?. [Link]

-

Royal Society of Chemistry. (2013). Chemical synthesis of β-arabinofuranosyl containing oligosaccharides derived from plant cell wall extensins. Organic & Biomolecular Chemistry. [Link]

-

Mandal, P. K., & Misra, A. K. (2007). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 3, 13. [Link]

-

de Lederkremer, R. M., & Gallo-Rodriguez, C. (2011). Synthesis of arabinofuranose branched galactofuran tetrasaccharides, constituents of mycobacterial arabinogalactan. Organic & Biomolecular Chemistry, 9(7), 2085-2093. [Link]

-

D'Souza, F. W., & Lowary, T. L. (2000). The first total synthesis of a highly branched arabinofuranosyl hexasaccharide found at the nonreducing termini of mycobacterial arabinogalactan and lipoarabinomannan. Organic Letters, 2(10), 1493–1495. [Link]

-

Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123–1125. [Link]

-

Gandolfi-Donadío, L., Gallo-Rodriguez, C., & de Lederkremer, R. M. (2008). Synthesis of a tetrasaccharide fragment of mycobacterial arabinogalactan. Carbohydrate Research, 343(10-11), 1870–1875. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for.... [Link]

-

American Chemical Society. (2010). Synthesis of a Core Arabinomannan Oligosaccharide of Mycobacterium tuberculosis. The Journal of Organic Chemistry. [Link]

-

Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. Carbohydrate Research, 210, 319–325. [Link]

-

Ando, H. (2021). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols (GlycoPODv2). [Link]

-

American Chemical Society. (2001). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-d-arabinofuranoside in the Organic Laboratory. Journal of Chemical Education, 78(1), 73. [Link]

-

Chahid, Z., Benksim, A., G-Prud'homme, C., et al. (1999). Synthesis of 6-O-octyl-β-D-galactopyranosyl-(1 → 5)-L-arabinose and comparative 1-deoxyglycitolation of Nα-Z-L-lysine with a series of reducing lipodisaccharides. Canadian Journal of Chemistry, 77(9), 1538-1545. [Link]

-

Paluch, M., Kaźmierczak-Barańska, J., & Cieślak, J. (2013). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 3(44), 21674-21684. [Link]

-

Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. [Link]

Sources

- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 2. Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α[alpha]-d-arabinofuranoside in the Organic Laboratory - Dialnet [dialnet.unirioja.es]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The first total synthesis of a highly branched arabinofuranosyl hexasaccharide found at the nonreducing termini of mycobacterial arabinogalactan and lipoarabinomannan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzyl Ethers [organic-chemistry.org]

Physical characteristics of crystalline 2,3,5-Tri-O-benzyl-D-arabinofuranose

An In-Depth Technical Guide to the Physical Characteristics of Crystalline 2,3,5-Tri-O-benzyl-D-arabinofuranose

Abstract: This technical guide provides a comprehensive examination of the physical and chemical properties of crystalline this compound. Intended for researchers, chemists, and professionals in drug development, this document synthesizes critical data on the compound's molecular structure, physicochemical characteristics, and spectroscopic profile. By explaining the causality behind analytical methodologies and providing detailed protocols, this guide serves as an essential resource for the synthesis, characterization, and application of this vital carbohydrate intermediate.

Introduction and Strategic Importance

This compound is a protected derivative of the pentose sugar D-arabinose. The strategic placement of benzyl ether protecting groups on the hydroxyls at the C2, C3, and C5 positions renders the molecule stable under a variety of reaction conditions while leaving the anomeric C1 hydroxyl group available for further chemical modification. This structural feature makes it an exceptionally valuable intermediate in carbohydrate chemistry.

Its primary significance lies in its role as a key building block for the synthesis of complex molecules, particularly nucleoside analogues and other carbohydrate-based therapeutics.[][2] The compound is extensively used in the biomedical industry as a precursor for drugs targeting cancer, HIV, and other viral infections.[] Furthermore, its derivatives are employed in the synthesis of potential markers for tissue hypoxia and as inhibitors for specific enzymes like human maltase glucoamylase.[3][4] Understanding the physical characteristics of its crystalline form is paramount for ensuring purity, stability, and consistent reactivity in these sensitive synthetic pathways.

Core Molecular and Chemical Properties

The fundamental identity of this compound is defined by its molecular formula, weight, and structure. These core attributes are summarized below.

| Property | Value | Source(s) |

| Appearance | White powder or colorless crystals | [3][5][6] |

| Molecular Formula | C₂₆H₂₈O₅ | [3][7][8][9] |

| Molecular Weight | 420.50 g/mol | [3][7][8][10] |

| CAS Number | 60933-68-8 (for β-anomer) | [6][8][10][11] |

| IUPAC Name | (2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | [] |

| Purity (Typical) | ≥98-99% | [3][6][10] |

Physicochemical Data of the Crystalline Solid

The crystalline nature of this compound allows for precise characterization. The following properties are critical for handling, formulation, and quality control.

| Parameter | Value & Conditions | Source(s) |

| Melting Point | 164 to 165 °C | [5] |

| Specific Optical Rotation | [α]20/D: -9.0 to -1.5° | [10] |

| (c = 1% w/v in chloroform, measured after 24 hr) | [10] | |

| Storage Temperature | 2-8°C | [5][10] |

Insight into Optical Rotation: The specific rotation is a critical measure of stereochemical purity. The range provided suggests that the compound may exist as an equilibrium mixture of anomers in solution. The specification to measure after 24 hours allows the solution to reach equilibrium (mutarotation), ensuring a consistent and reproducible value.

Analytical Characterization Workflow

Confirming the identity and purity of this compound requires a multi-technique approach. Each method provides a unique piece of structural information, and together they create a self-validating system of analysis.

Caption: General analytical workflow for identity and purity confirmation.

Spectroscopic Profile

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : As the most powerful tool for structural elucidation, NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR : The spectrum is expected to show distinct regions: signals between 7.2-7.4 ppm corresponding to the aromatic protons of the three benzyl groups; characteristic signals for the anomeric proton (C1-H); resonances for the sugar ring protons (C2-H to C5-H); and signals for the benzylic methylene protons (-OCH₂Ph).

-

¹³C NMR : The carbon spectrum will display signals for the aromatic carbons, the anomeric carbon (typically between 95-105 ppm), other sugar ring carbons, and the benzylic methylene carbons.[2][12] The exact chemical shifts are sensitive to the anomeric configuration (α vs. β).

-

-

Infrared (IR) Spectroscopy : IR analysis confirms the presence of key functional groups. A typical spectrum would exhibit a broad absorption band around 3400 cm⁻¹ due to the O-H stretching of the free hydroxyl group at the anomeric center.[12] Other characteristic peaks include C-H stretches for aromatic rings (~3030 cm⁻¹), aliphatic C-H stretches (~2900 cm⁻¹), aromatic C=C stretching (~1450 cm⁻¹), and strong C-O ether stretches (~1060 cm⁻¹).[12]

-

High-Resolution Mass Spectrometry (HRMS) : This technique provides an extremely accurate mass measurement, which is used to confirm the elemental composition. The calculated exact mass for C₂₆H₂₈O₅ is 420.1937 Da.[7]

-

Thin Layer Chromatography (TLC) : TLC is routinely used to monitor the progress of synthesis and to assess the purity of the final crystalline product.[10]

Key Experimental Protocols

The following protocols describe standard methodologies for characterizing the physical properties of the title compound.

Protocol: Determination of Melting Point

-

Objective: To determine the temperature range over which the crystalline solid transitions to a liquid, a key indicator of purity.

-

Methodology:

-

Ensure the melting point apparatus is calibrated using certified standards.

-

Finely crush a small amount of the crystalline sample.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the apparatus.

-

Set a heating ramp rate of 1-2 °C per minute near the expected melting point (164 °C).[5]

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A sharp range (≤ 1 °C) is indicative of high purity.

-

Protocol: Measurement of Specific Optical Rotation

-

Objective: To measure the rotation of plane-polarized light caused by the chiral molecule, confirming its stereochemical identity.

-

Methodology:

-